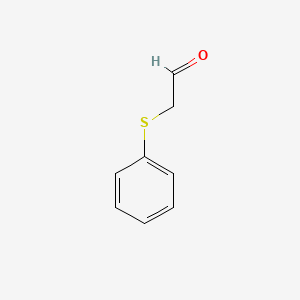

(Phenylsulfanyl)acetaldehyde

Description

Significance of Organosulfur Compounds in Contemporary Organic Chemistry

Organosulfur compounds, organic molecules containing a carbon-sulfur bond, are integral to numerous areas of chemistry and biology. fiveable.mewikipedia.org They are found in essential amino acids like cysteine and methionine, and are key components of many pharmaceuticals and agrochemicals. wikipedia.orgtaylorandfrancis.com The unique chemical properties imparted by the sulfur atom, such as its ability to exist in various oxidation states and participate in diverse reactions, make organosulfur compounds valuable tools for synthetic chemists. fiveable.mebritannica.com They serve as important intermediates and reagents in the construction of complex molecules. britannica.com

Structural Characteristics of (Phenylsulfanyl)acetaldehyde within the Acetaldehyde (B116499) Derivative Landscape

This compound, with the chemical formula C8H8OS, is a derivative of acetaldehyde where one of the alpha-hydrogens is replaced by a phenylsulfanyl (C6H5S-) group. sigmaaldrich.com This structure confers dual reactivity. The aldehyde group is susceptible to nucleophilic attack and oxidation, characteristic reactions of aldehydes. chemcess.com The phenylsulfanyl group, a thioether, introduces properties typical of organosulfur compounds, including the potential for oxidation at the sulfur atom and reactions involving the sulfur-carbon bond. britannica.com This combination of functional groups within a relatively simple framework makes it a valuable synthon in organic synthesis.

Historical Context and Evolution of Research on Phenylsulfur-Containing Aldehydes

The study of aldehydes has a long history, with early research focusing on their synthesis and characteristic reactions like aldol (B89426) condensations and oxidation. chemcess.com The development of methods to introduce sulfur-containing functional groups expanded the chemical space of aldehyde derivatives. Research into phenylsulfur-containing aldehydes is part of a broader interest in bifunctional and polyfunctional molecules that allow for the efficient construction of complex chemical architectures. Recent studies have explored the role of aldehydes in atmospheric particle formation, sometimes in conjunction with sulfur-based acids, highlighting the ongoing relevance of understanding the chemistry of sulfur-containing aldehydes. rsc.orgresearchgate.netnih.gov

Scope and Research Objectives for Advanced Studies of this compound

Advanced studies on this compound are likely to focus on several key areas. A primary objective is the development of novel and efficient synthetic methodologies to access this and related compounds. Another area of interest is the exploration of its reactivity, particularly in stereoselective transformations, to synthesize chiral molecules of pharmaceutical or material science interest. Furthermore, investigating its utility as a precursor for more complex sulfur-containing heterocycles and other elaborate molecular structures is a significant research direction.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylsulfanylacetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c9-6-7-10-8-4-2-1-3-5-8/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDDGALZIHEYOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342206 | |

| Record name | (Phenylsulfanyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66303-55-7 | |

| Record name | (Phenylsulfanyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies for Phenylsulfanyl Acetaldehyde

Established Synthetic Routes and Mechanistic Considerations

The synthesis of (Phenylsulfanyl)acetaldehyde can be approached through several strategic pathways. These methods focus on the efficient construction of the critical carbon-sulfur bond and the careful handling of the aldehyde functionality.

Thiol-Ene Reactions in Carbon-Sulfur Bond Formation

The thiol-ene reaction represents a powerful and atom-economical method for forming carbon-sulfur bonds. acs.orgresearchgate.net This reaction typically involves the addition of a thiol, in this case, thiophenol, across an alkene. For the synthesis of this compound, a suitable starting material would be an acetal-protected acrolein derivative.

The reaction can proceed through two primary mechanisms:

Radical Addition: Initiated by light, heat, or a radical initiator, a thiyl radical (PhS•) is generated from thiophenol. thieme-connect.de This radical adds to the alkene in an anti-Markovnikov fashion, creating a carbon-centered radical intermediate. A subsequent chain-transfer step with another molecule of thiophenol yields the thioether product and regenerates the thiyl radical, propagating the chain. acs.orgthieme-connect.de This method is valued for its high efficiency and functional group tolerance. researchgate.net

Michael Addition: When the alkene is part of a Michael acceptor system, the thiol can add via a conjugate addition mechanism, often catalyzed by a base. thieme-connect.de

The thiol-ene reaction is considered a "click chemistry" process due to its high yields, stereoselectivity, and rapid reaction rates under ambient conditions. acs.org

Nucleophilic Substitution Approaches for Phenylsulfanyl Group Introduction to Acetaldehyde (B116499) Scaffolds

A highly effective and common strategy for introducing the phenylsulfanyl group involves the nucleophilic substitution of a suitable leaving group on an acetaldehyde scaffold. A prime starting material for this approach is a haloacetaldehyde acetal (B89532), such as bromoacetaldehyde (B98955) dimethyl acetal, which is commercially available. thieme-connect.de

The mechanism involves the generation of a potent nucleophile, sodium thiophenoxide (PhSNa), by treating thiophenol with a base like sodium hydride or sodium hydroxide. This thiophenoxide anion then displaces the halide (e.g., bromide) from the α-carbon of the acetaldehyde acetal in a classic SN2 reaction. The acetal group serves as a protecting group for the aldehyde, preventing unwanted side reactions during the substitution. Subsequent acidic hydrolysis of the resulting 2-(phenylsulfanyl)acetaldehyde dimethyl acetal cleanly yields the target aldehyde.

Another approach involves the addition of methoxy(phenylthio)methyllithium to ketones, which, after rearrangement of the adducts, provides a route to α-(phenylthio)aldehydes. researchgate.net This method is noted for being stereospecific. researchgate.net

Catalytic Systems and Optimized Reaction Parameters for High Yield and Purity

The choice of catalyst and reaction conditions is paramount for achieving high yield and purity in the synthesis of this compound.

For Thiol-Ene Reactions: Visible light photocatalysis has emerged as a modern technique. Photocatalysts can enable tandem reactions, such as the thiol-ene coupling followed by oxidation, although careful control is needed to avoid unwanted side products. prepchem.com Traditional methods employ thermal initiators like 2,2'-azobis(isobutyronitrile) (AIBN) or photochemical initiation. researchgate.net

For Nucleophilic Substitution and Other Routes: In syntheses starting from α-phenylthioalcohols, N-heterocyclic carbenes (NHCs) have been used to catalyze a redox rearrangement to the corresponding thiol ester. st-andrews.ac.uk The choice of the N-aryl substituent on the NHC and the base (e.g., NEt3 or DBU) can control the competition between this rearrangement and other reaction pathways like redox esterification. For syntheses involving acetalization or deprotection, acid catalysts such as p-toluenesulfonic acid, sulfuric acid, or oxalic acid are commonly employed. In some cases, heterogeneous catalysts like acidic ion-exchange resins (e.g., Amberlyst-15) or zeolites are used to simplify product purification.

Optimization of parameters such as catalyst loading, reaction time, and solvent is crucial. For instance, in NHC-catalyzed rearrangements, using 5-10 mol% of the catalyst precatalyst can lead to high product conversion within minutes to hours. st-andrews.ac.uk

| Reaction Type | Catalyst System | Key Parameters | Typical Yield |

| Nucleophilic Substitution | Sodium Thiophenoxide on Haloacetal | Solvent (e.g., THF, DMF), Temperature | High |

| Redox Rearrangement | N-Heterocyclic Carbene (NHC) / Base (NEt3) | NHC N-substituent, Solvent (e.g., CH2Cl2) | up to 97% |

| Aldol (B89426)/Rearrangement | LDA / Mesyl Chloride | Temperature (-78°C to RT), Solvent (THF) | ~72% (over 2 steps) |

| Acetalization | p-Toluenesulfonic Acid | Inert Solvent (e.g., Benzene), Water Removal | High |

Temperature Control and Strategies for Mitigating Side Reactions, Including Oxidation and Polymerization

Careful management of reaction conditions, particularly temperature, is essential to prevent common side reactions.

Oxidation: The sulfur atom in this compound is susceptible to oxidation, which can form the corresponding sulfoxide (B87167) or sulfone. thieme-connect.de This is a significant issue in thiol-ene reactions that may be exposed to oxygen. prepchem.com Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize this. In cases where photocatalysis is used, the system must be designed to avoid the formation of reactive oxygen species that could lead to undesired oxidation of the thioether or the double bond. prepchem.com

Polymerization/Aldol Condensation: Aldehydes, including this compound, are prone to self-condensation (aldol reaction) and polymerization, especially in the presence of acid or base catalysts. Key mitigation strategies include:

Use of Protecting Groups: Synthesizing the molecule with the aldehyde functionality protected as an acetal (e.g., dimethyl acetal) is the most common and effective strategy. The robust acetal group is inert to many reaction conditions used to form the C-S bond and is typically removed in the final step under controlled acidic conditions.

Kinetic Control: In reactions involving the free aldehyde, slow addition of reagents and maintaining low temperatures (-78 °C to -20 °C) can help control the kinetics, favoring the desired reaction over side reactions like self-condensation.

Solvent Choice: The use of appropriate solvent mixtures can also help suppress side reactions by altering the polarity and viscosity of the reaction medium.

Specialized Preparative Procedures for this compound Analogues and Intermediates

Synthesis of 2-(Phenylthio)-acetaldehyde Dimethylacetal

2-(Phenylthio)-acetaldehyde dimethylacetal is a key intermediate where the aldehyde is protected. Its synthesis is most reliably achieved via nucleophilic substitution on a commercially available haloacetal.

Reaction Scheme: A common and efficient method involves the reaction of sodium thiophenoxide with bromoacetaldehyde dimethyl acetal.

Formation of Nucleophile: Thiophenol is deprotonated by a strong base, such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to generate the sodium thiophenoxide salt.

Nucleophilic Substitution: Bromoacetaldehyde dimethyl acetal is added to the solution of the thiophenoxide. The thiophenoxide anion acts as a nucleophile, displacing the bromide ion from the α-carbon in an SN2 reaction. The reaction is typically run at room temperature or with gentle heating to ensure completion.

Work-up and Purification: After the reaction is complete, an aqueous work-up is performed to remove inorganic salts. The crude product is then extracted with an organic solvent (e.g., diethyl ether), dried, and purified, typically by vacuum distillation or column chromatography, to yield pure 2-(Phenylthio)-acetaldehyde dimethylacetal.

This procedure benefits from readily available starting materials and follows a robust, well-established reaction mechanism, providing a reliable route to this important protected intermediate. thieme-connect.de

Sulfenylation Reactions for Introduction of the Phenylsulfanyl Moiety onto Aldehyde/Ketone Frameworks

The introduction of a phenylsulfanyl group at the α-position to a carbonyl is a key transformation for synthesizing compounds like this compound. Modern synthetic strategies have moved beyond traditional multi-step processes to more direct and efficient catalytic methods.

One of the most significant advancements is the direct organocatalyzed enantioselective α-sulfenylation of aldehydes and ketones. organic-chemistry.org This approach avoids the use of metal catalysts and reagents, relying instead on chiral organic molecules to facilitate the reaction. organic-chemistry.org Sterically hindered chiral pyrrolidine (B122466) derivatives have proven to be highly effective organocatalysts for the direct α-sulfenylation of aldehydes using an electrophilic sulfur source. organic-chemistry.org Research has shown that by optimizing the catalyst, solvent, and sulfur source, high yields and excellent enantioselectivities can be achieved. organic-chemistry.org For instance, studies identified specific fluorinated catalysts that produced the desired α-sulfenylated products with up to 90% yield and 98% enantiomeric excess. organic-chemistry.org

Another innovative approach involves electrochemical sulfenylation. This method facilitates the reaction between thiophenols and enol acetates (precursors to aldehydes/ketones) to yield α-sulfenylated ketones without the need for external oxidants or catalysts. nih.gov The reaction can be performed in both batch and continuous flow setups, offering scalability for industrial applications. nih.gov Quaternary ammonium (B1175870) salts have been identified as effective mediators for this electrochemical transformation. nih.gov

These modern sulfenylation methods represent a significant step forward, providing more atom-economical, controllable, and often stereoselective routes to α-sulfanyl carbonyl compounds. organic-chemistry.orgmdpi.com

Table 1: Comparison of Modern Sulfenylation Methodologies

| Methodology | Catalyst/Mediator | Key Advantages | Relevant Precursors |

|---|---|---|---|

| Organocatalyzed Sulfenylation | Chiral Pyrrolidine Derivatives | High enantioselectivity, metal-free conditions. organic-chemistry.org | Aldehydes, Ketones |

| Electrochemical Sulfenylation | Quaternary Ammonium Salts | No external oxidants or catalysts, scalable (batch & flow). nih.gov | Enol Acetates, Thiophenols |

| Acid-Mediated Condensation | Methanesulfonic Anhydride / Sulfuric Acid | Controllable, forms β-sulfanyl ketones without pre-formed enones. mdpi.com | Aldehydes/Ketones, Thiols |

Purification Techniques for Analytical and Synthetic Applications

The inherent reactivity of aldehydes, such as this compound, necessitates carefully chosen purification techniques to prevent degradation or polymerization. google.com

Vacuum Distillation Protocols for Volatile Aldehydes

Distillation is a fundamental technique for purifying liquid compounds. For aldehydes with relatively high boiling points, such as phenylacetaldehyde (B1677652) (195 °C), vacuum distillation is employed. wikipedia.org This process lowers the boiling point of the compound, allowing it to be distilled at a lower temperature, thereby preventing thermal decomposition that can occur at atmospheric pressure. google.com

A common issue with phenylacetaldehyde is its tendency to polymerize into a stable trimer, 2,4,6-tribenzyl-s-trioxane. google.com Interestingly, this property can be exploited for purification. The aldehyde can be intentionally converted to the stable crystalline trimer, which is easily separated from impurities. Subsequently, the pure aldehyde can be regenerated by heating the trimer, which decomposes and allows the pure monomer to be distilled off. google.com This distillation is often performed rapidly to minimize the time the aldehyde spends at high temperatures. google.com

For more volatile aldehydes, fractional distillation under an inert atmosphere like dry nitrogen is a standard procedure. lookchem.com The initial fraction is typically discarded to remove any lower-boiling impurities. lookchem.com

Table 2: Physical Properties Relevant to Distillation

| Compound | Formula | Molar Mass (g/mol) | Boiling Point (°C) |

|---|---|---|---|

| This compound | C₈H₈OS | 152.21 | Not specified, but expected to be high |

| Phenylacetaldehyde | C₈H₈O | 120.15 | 195 |

| Acetaldehyde | C₂H₄O | 44.05 | 20.1 |

Chromatographic Separation Methods, Including Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is a widely used and effective method for the purification of aldehydes from reaction mixtures. researchgate.netteledynelabs.com The principle of this technique relies on the differential partitioning of compounds between a stationary phase (silica gel) and a mobile phase (an eluting solvent). teledynelabs.com Silica gel, a porous form of silicon dioxide, acts as the adsorbent. teledynelabs.commdpi.com

When purifying aldehydes, a low-polarity solvent system is typically used. researchgate.net A common eluent mixture is hexane (B92381) with a small percentage of a more polar solvent like diethyl ether or ethyl acetate. researchgate.net In this system, the relatively nonpolar aldehyde elutes from the column while more polar impurities, such as corresponding alcohols or carboxylic acids (from oxidation), are retained more strongly on the silica gel. researchgate.net

However, a significant challenge is the potential for aldehydes to decompose on the acidic surface of standard silica gel. researchgate.net To circumvent this, the silica gel can be neutralized by washing it with a base, such as triethylamine (B128534), before packing the column. researchgate.net Alternatively, flash column chromatography, which involves applying pressure to speed up the separation, can minimize the contact time between the compound and the silica gel, thus reducing degradation. rsc.orgrsc.org The progress of the separation is often monitored using Thin Layer Chromatography (TLC). rsc.orgrsc.org

Table 3: Typical Conditions for Silica Gel Column Chromatography of Aldehydes

| Parameter | Description | Common Examples/Notes |

|---|---|---|

| Stationary Phase | The solid adsorbent. | Silica gel (230-400 mesh for flash chromatography). rsc.org May be neutralized with triethylamine to prevent aldehyde decomposition. researchgate.net |

| Mobile Phase (Eluent) | The solvent that moves the sample through the column. | Low-polarity mixtures. Hexane/Ethyl Acetate (e.g., 50:1 v/v). rsc.org Hexane/Diethyl Ether (e.g., 97:3 v/v). researchgate.net |

| Technique | The method of passing the eluent through the column. | Gravity chromatography or Flash chromatography (faster, higher resolution). rsc.org |

| Monitoring | Tracking the separation process. | Thin Layer Chromatography (TLC) with UV visualization. rsc.orgrsc.org |

Mechanistic Organic Chemistry of Phenylsulfanyl Acetaldehyde Reactivity

Fundamental Principles of Electron Flow and Reaction Pathways

The reactivity of (Phenylsulfanyl)acetaldehyde is fundamentally dictated by the electronic properties of its constituent functional groups. The electron distribution within the molecule determines the sites of nucleophilic and electrophilic attack, thereby defining the pathways of its chemical transformations.

The phenylsulfanyl group (PhS-), positioned at the α-carbon relative to the aldehyde, exerts a significant influence on the reactivity of the carbonyl group. This influence is a combination of two opposing electronic effects: the inductive effect and the resonance effect.

Inductive Effect (-I): Sulfur is more electronegative than carbon. Consequently, the sulfur atom in the phenylsulfanyl group withdraws electron density from the α-carbon through the sigma bond. This is known as a negative inductive effect (-I). This electron withdrawal is transmitted to the adjacent carbonyl carbon, increasing its partial positive charge (δ+) and thus enhancing its electrophilicity. This makes the aldehyde more susceptible to attack by nucleophiles compared to a simple alkyl aldehyde like propanal. brainkart.comchemistrysteps.com

Resonance Effect (+R): The sulfur atom possesses lone pairs of electrons that can be delocalized into adjacent empty orbitals. While less significant than with oxygen, sulfur can participate in resonance, donating electron density to the α-carbon. However, the primary electronic influence on the carbonyl group's reactivity is the inductive withdrawal.

The net result is that the electron-withdrawing inductive effect of the sulfur atom dominates, making the carbonyl carbon of this compound more electrophilic and therefore more reactive towards nucleophiles. brainkart.comchemistrysteps.com

Table 1: Summary of Electronic Effects on the Carbonyl Group

| Electronic Effect | Description | Impact on Carbonyl Carbon |

| Inductive Effect (-I) | Electron density is pulled away from the α-carbon by the more electronegative sulfur atom. | Increases electrophilicity (more δ+) |

| Resonance Effect (+R) | Lone pair electrons on sulfur can be delocalized towards the α-carbon. | Decreases electrophilicity (less δ+) |

| Net Effect | The inductive effect is generally the stronger influence in this context. | Enhanced reactivity towards nucleophiles |

While the carbonyl carbon of an aldehyde is characteristically electrophilic, the molecule can also function as a nucleophile through the formation of an enolate ion. ncert.nic.in This is facilitated by the acidity of the α-hydrogen atom—the hydrogen on the carbon adjacent to the carbonyl group.

The acidity of this α-hydrogen in this compound is significantly increased due to the electron-withdrawing effects of two adjacent functional groups:

The Carbonyl Group: The carbonyl group stabilizes the resulting conjugate base (the enolate) through resonance, delocalizing the negative charge onto the electronegative oxygen atom. ncert.nic.in

The Phenylsulfanyl Group: The adjacent sulfur atom further stabilizes the negative charge on the α-carbon through its inductive effect and by utilizing its d-orbitals to accommodate the electron density.

The presence of a suitable base can deprotonate the α-carbon to generate a resonance-stabilized enolate. This enolate is a potent nucleophile, with the nucleophilic character residing on the α-carbon. It can then participate in a variety of reactions, such as aldol (B89426) condensations and alkylations, by attacking electrophilic centers. ncert.nic.in

Advanced Studies of Chemical Transformations

The dual reactivity of this compound allows it to undergo a wide range of chemical transformations, including oxidation, reduction, and nucleophilic addition reactions.

Aldehydes are readily oxidized to carboxylic acids. iitk.ac.in In the case of this compound, this transformation yields Phenylsulfanylacetic acid. This reaction can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) in the Tollens' test.

Table 2: Oxidation of this compound

| Reactant | Oxidizing Agent (Example) | Major Product |

| This compound | Potassium Permanganate (KMnO₄) | Phenylsulfanylacetic Acid |

The aldehyde group can be easily reduced to a primary alcohol. iitk.ac.in The reduction of this compound produces (Phenylsulfanyl)ethanol. This is commonly accomplished using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The mechanism of reduction with sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. chemistrysteps.com This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. In the second step, a protic solvent (like ethanol (B145695) or water) protonates the alkoxide ion to yield the final product, the primary alcohol (Phenylsulfanyl)ethanol. This method is highly efficient for converting aldehydes to alcohols. cmu.edu

Table 3: Reduction of this compound

| Reactant | Reducing Agent (Example) | Major Product |

| This compound | Sodium Borohydride (NaBH₄) | (Phenylsulfanyl)ethanol |

One of the most characteristic reactions of aldehydes is nucleophilic addition to the carbonyl group. ncert.nic.inlibretexts.orglibretexts.org The electrophilic carbonyl carbon of this compound is a prime target for a wide array of nucleophiles.

The general mechanism proceeds in two fundamental steps:

Nucleophilic Attack: A nucleophile (:Nu⁻) attacks the electrophilic carbonyl carbon. This leads to the rehybridization of the carbon from sp² to sp³, and the formation of a tetrahedral alkoxide intermediate. libretexts.org

Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated by a weak acid (such as water or an alcohol added during workup) to give the final alcohol product. libretexts.org

A classic example is the Grignard reaction. The addition of a Grignard reagent (R-MgX) to this compound results in the formation of a new carbon-carbon bond. The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon, and subsequent acidic workup yields a secondary alcohol. doubtnut.com Similarly, the addition of hydrogen cyanide (HCN), typically catalyzed by a base, forms a cyanohydrin. ncert.nic.insavemyexams.com

Substitution Reactions Involving the Phenylsulfanyl Group

The phenylsulfanyl group in α-thioaldehydes is not merely a spectator; it can participate in reactions and be replaced. The C-S bond can be cleaved, allowing for the substitution of the PhS group with other nucleophiles. cas.cn One such transformation is desulfurization for nucleophilic substitution, where systems like triphenylphosphine/diiodoethane can activate the thiol for displacement by a range of nucleophiles, including amines. cas.cn

In the context of N-heterocyclic carbene (NHC) catalysis, α-phenylthioaldehydes have been shown to be effective precursors for generating acyl azolium intermediates. rsc.org In these processes, the NHC adds to the aldehyde, forming a Breslow intermediate. This intermediate can then undergo elimination of thiophenolate (PhS⁻), which is a good leaving group. This elimination represents a formal substitution of the phenylsulfanyl group. The resulting acyl azolium ion is a highly reactive species that can then engage with other reagents in the reaction mixture. rsc.org

The propensity of the phenylsulfanyl group to be eliminated or substituted depends on the reaction conditions and the stability of the intermediates involved. The ability of sulfur to stabilize an adjacent negative charge makes thiophenolate a relatively stable leaving group, facilitating these substitution and elimination pathways.

Michael Addition Reactions with Activated Olefins

This compound can act as a nucleophile in Michael (or conjugate) addition reactions, a process that forms a new carbon-carbon bond via the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orglibretexts.orgmasterorganicchemistry.com To act as a Michael donor, this compound must first be converted into its corresponding enolate by treatment with a base. masterorganicchemistry.com

The mechanism involves two key stages:

Enolate Formation: A base removes an acidic α-proton from this compound. The presence of the phenylsulfanyl group enhances the acidity of this proton and stabilizes the resulting enolate, facilitating its formation.

Conjugate Addition: The sulfur-stabilized enolate then attacks the β-carbon of the Michael acceptor (e.g., an enone, α,β-unsaturated ester, or nitrile). masterorganicchemistry.comlibretexts.org This nucleophilic attack results in a new enolate, which is subsequently protonated during workup to give the final 1,5-dicarbonyl or related adduct. masterorganicchemistry.com

Alternatively, the enamine derived from this compound and a secondary amine can be used as the Michael donor in what is known as the Stork enamine synthesis. masterorganicchemistry.comlibretexts.org Enamines are excellent nucleophiles and offer advantages such as being neutral and easier to prepare, often preventing the side reactions associated with strongly basic enolates. libretexts.org The reaction pathway involves the addition of the enamine to the Michael acceptor, followed by hydrolysis of the resulting iminium salt to regenerate the carbonyl group. libretexts.org

| Michael Donor | Reaction Type | Key Intermediate | Product Type |

| This compound | Base-catalyzed Michael Addition | Thio-stabilized enolate | 1,5-dicarbonyl compound |

| Enamine of this compound | Stork Enamine Addition | Enamine / Iminium salt | 1,5-dicarbonyl compound |

Electrophilic Cyclization Strategies Involving Phenylthio Moieties

The phenylthio group can play a direct role in the construction of cyclic structures through electrophilic cyclization. beilstein-journals.orgbeilstein-journals.org In these reactions, the sulfur atom of the phenylthio moiety acts as an internal nucleophile or, more commonly, is activated by an external electrophile to initiate cyclization. While direct examples starting from this compound are specific to its derivatives, the general principles are well-established.

A common strategy involves a derivative of this compound that also contains an unsaturated bond (e.g., an alkene or alkyne) or another internal nucleophile. The reaction is initiated by an electrophile (E⁺), such as a halogen (I⁺, Br⁺) or a metal salt (e.g., Hg²⁺, Cu²⁺). beilstein-journals.orgnih.gov The electrophile adds to the phenylthio group, forming a highly reactive episulfonium ion or a related activated sulfur species. This intermediate is then intramolecularly attacked by the tethered nucleophilic group (the double bond or heteroatom). beilstein-journals.org

For example, an unsaturated derivative of this compound could undergo the following theoretical pathway:

Activation: An electrophile (E⁺) attacks the sulfur atom of the phenylthio group.

Intramolecular Attack: The tethered π-system (alkene/alkyne) attacks the activated sulfur or the adjacent carbon, leading to ring closure.

Termination: The resulting cationic intermediate is neutralized, often by loss of a proton or capture of a counter-ion, to yield the final heterocyclic product.

This strategy has been successfully applied to synthesize a variety of oxygen- and nitrogen-containing heterocycles, demonstrating the versatility of the phenylthio group in mediating complex ring-forming reactions. beilstein-journals.orgnih.gov

Influence of Fluorine Substitution on Nucleophilic Addition Reactivity

The introduction of a fluorine atom at the α-position of this compound, to give α-fluoro-(phenylsulfanyl)acetaldehyde, would be expected to have a profound impact on its reactivity in nucleophilic additions. This influence stems primarily from the high electronegativity of fluorine. cas.cn

The primary effects of α-fluorine substitution are:

Increased Carbonyl Electrophilicity: The strong electron-withdrawing inductive effect of fluorine would significantly increase the partial positive charge on the carbonyl carbon. This makes the aldehyde much more reactive towards nucleophiles. masterorganicchemistry.com Studies on related α-haloaldehydes have confirmed this trend.

Transition State Stabilization/Destabilization: While enhancing electrophilicity, fluorine can also destabilize developing negative charge in the transition state of some reactions, a phenomenon sometimes referred to as the "negative fluorine effect". cas.cn However, in nucleophilic additions to aldehydes, the dominant effect is typically the activation of the carbonyl group.

Influence on Adduct Stability: In reactions like the aldol addition, the stability of the resulting product can be critical. Studies on the addition of fluorobis(phenylsulfonyl)methane (B1258845) to aldehydes have shown that fluorine substitution plays a key role in stabilizing the final adduct, a reaction previously thought to be unattainable. cas.cn This stabilization can be attributed to a combination of steric and electronic factors, including the influence of fluorine on bond lengths and strengths.

The table below summarizes the expected effects based on studies of analogous fluorinated compounds.

| Reaction Type | Expected Influence of α-Fluorine | Rationale | Reference |

| General Nucleophilic Addition | Increased rate | Strong inductive electron withdrawal by fluorine enhances carbonyl electrophilicity. | masterorganicchemistry.com |

| Aldol Reaction | Potentially more favorable | Fluorine substitution can stabilize the resulting β-hydroxy adduct. | cas.cn |

| Enolate Formation | Disfavored | The inductive effect of fluorine destabilizes an adjacent carbanion. | cas.cn |

Kinetic and Thermodynamic Analyses of Reaction Mechanisms

The study of reaction mechanisms provides a molecular-level view of how reactants are converted into products. For a compound like this compound, understanding its reactivity requires a detailed analysis of the kinetic and thermodynamic factors that govern its transformations. This involves examining reaction rates, the influence of intermediates, the distribution of products under various conditions, and the energetic landscape of the reaction pathway.

Determination of Reaction Order and Rate Laws

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants and catalysts. uomustansiriyah.edu.iq The exponents in the rate law, known as the reaction orders, indicate the degree to which the rate is dependent on the concentration of each species and must be determined experimentally. transformationtutoring.com

A common method for determining reaction orders is the method of initial rates. uvm.edu In this approach, the initial rate of reaction is measured over a series of experiments in which the initial concentration of one reactant is varied while the others are held constant.

Consider the formation of this compound via a sulfa-Michael addition of thiophenol to an α,β-unsaturated aldehyde like acrolein, which proceeds through an intermediate before yielding the final product. The rate law would be in the form:

Rate = k[Thiophenol]m[Acrolein]n

Where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to thiophenol and acrolein, respectively. Hypothetical experimental data for this reaction could be used to determine these orders.

Table 1: Hypothetical Initial Rate Data for the Formation of this compound

| Experiment | [Thiophenol]₀ (mol/L) | [Acrolein]₀ (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 2.0 x 10⁻⁵ |

From this hypothetical data, comparing experiments 1 and 2 shows that doubling the concentration of thiophenol doubles the rate, indicating the reaction is first order with respect to thiophenol (m=1). Comparing experiments 1 and 3 shows that doubling the concentration of acrolein has no effect on the rate, suggesting the reaction is zero order with respect to acrolein (n=0) under these conditions. Thus, the determined rate law would be: Rate = k[Thiophenol]. transformationtutoring.com This implies that the reaction rate is determined by a step that involves only thiophenol, or a subsequent step after the initial addition that does not involve acrolein.

Application of the Steady-State Approximation in Complex Reaction Networks

Many chemical reactions proceed through a series of elementary steps involving one or more transient reaction intermediates. libretexts.org If an intermediate is highly reactive, its concentration may remain low and nearly constant throughout the reaction. ub.edu The steady-state approximation is a method used to derive a rate law for such mechanisms by assuming that the rate of formation of the intermediate is equal to its rate of consumption, meaning its concentration does not change over time (d[Intermediate]/dt ≈ 0). libretexts.orgyoutube.com

For a reaction involving this compound, such as a base-catalyzed aldol addition, a multi-step mechanism is expected.

Step 1 (fast, reversible): Deprotonation of this compound by a base (B) to form an enolate intermediate (I). this compound + B ⇌ I⁻ + BH⁺ (Rate constants: k₁, k₋₁)

Step 2 (slow): The enolate intermediate attacks another molecule of aldehyde to form an alkoxide product (P). I⁻ + this compound → P (Rate constant: k₂)

The enolate (I⁻) is a reactive intermediate. Applying the steady-state approximation, we set its rate of change to zero: d[I⁻]/dt = k₁[this compound][B] - k₋₁[I⁻][BH⁺] - k₂[I⁻][this compound] = 0

Solving for the concentration of the intermediate [I⁻] gives: [I⁻] = (k₁[this compound][B]) / (k₋₁[BH⁺] + k₂[this compound])

Distinction Between Kinetic and Thermodynamic Control in Product Distribution

When a reaction can yield two or more different products via competing pathways, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed fastest (i.e., via the pathway with the lowest activation energy). This product is known as the kinetic product. libretexts.orgopenstax.org

Thermodynamic Control: At higher temperatures, when the reaction pathways are reversible, equilibrium can be established. The major product will be the most stable one, regardless of how quickly it is formed. This is the thermodynamic product. openstax.orgstackexchange.com

The deprotonation of an unsymmetrical ketone or aldehyde, such as this compound, is a classic example. The α-protons are acidic and can be removed by a base to form an enolate. If a strong, sterically hindered base (e.g., lithium diisopropylamide) is used at low temperatures, the more accessible but less substituted α-proton is removed faster, yielding the kinetic enolate. If a weaker base is used at a higher temperature, equilibrium can be established, favoring the formation of the more stable, more substituted thermodynamic enolate. wikipedia.org

Similarly, the sulfa-Michael addition used to synthesize this compound can exhibit this behavior. The addition of a thiol to an α,β-unsaturated nitroalkene, an analogous reaction, has been shown to be under kinetic control initially, potentially forming an anti-adduct, and under thermodynamic control at later stages, allowing for epimerization to a more stable syn-adduct. researchgate.net This suggests that by carefully selecting reaction conditions such as temperature and reaction time, one could potentially control the diastereoselectivity in reactions involving this compound. researchgate.net

Principle of Microscopic Reversibility and Curtin-Hammett Principle in Multi-Step Processes

The Principle of Microscopic Reversibility states that at equilibrium, any elementary process and its reverse process occur at the same rate. libretexts.org A critical consequence is that the mechanism of a reverse reaction is the exact reverse of the mechanism for the forward reaction, proceeding through the same transition states and intermediates. libretexts.org This principle is fundamental to understanding the relationship between kinetics and equilibrium.

The Curtin-Hammett Principle applies to reactions where two or more isomers (e.g., conformers) are in rapid equilibrium with each other, but each isomer reacts irreversibly to form a different product. wikipedia.orgias.ac.in The principle states that the ratio of the products is determined not by the relative populations of the ground-state isomers, but by the difference in the free energies of the transition states leading to each product (ΔΔG‡). wikipedia.org Therefore, it is possible for a major product to arise from a minor, less stable conformer if that conformer reacts through a lower-energy transition state. wikipedia.org

For this compound, rotation around the C-C and C-S single bonds leads to various conformers. If these conformers undergo a reaction, such as reduction or oxidation, the stereochemical outcome might be governed by the Curtin-Hammett principle. Even if one conformer is more stable and thus more populated, if another, less stable conformer reacts much more quickly (i.e., has a lower activation barrier), the product from the less stable conformer could predominate. ias.ac.in

Application of Hammond's Postulate to Transition State Analysis

Transition states are transient, high-energy structures that cannot be isolated or directly observed. libretexts.orgHammond's Postulate provides a way to infer the structure of a transition state by relating it to the species it is closest to in energy on the reaction coordinate diagram. wikipedia.orgdalalinstitute.com The postulate states that the transition state will more closely resemble the structure of the adjacent reactant, intermediate, or product that is higher in energy. masterorganicchemistry.com

In an exothermic reaction step, the reactants are higher in energy than the products. The transition state is therefore closer in energy to the reactants and will resemble them structurally (an "early" transition state). libretexts.org

In an endothermic reaction step, the products are higher in energy. The transition state is closer in energy to the products and will resemble them structurally (a "late" transition state). libretexts.org

This principle is invaluable for analyzing the reactivity of this compound. For instance, in the first step of an acid-catalyzed enolization, a proton is transferred to the carbonyl oxygen to form a high-energy oxonium ion intermediate. This is an endergonic step. According to Hammond's postulate, the transition state for this step will closely resemble the high-energy oxonium ion intermediate. Therefore, any factors that stabilize the positive charge on the intermediate will also stabilize the transition state leading to it, thereby increasing the reaction rate. libretexts.org

Determination of Activation Energy and Activation Parameters Using Arrhenius and Eyring Equations

The rate of a reaction is highly dependent on temperature. This relationship is quantified by the Arrhenius equation : wikipedia.org

ln(k) = ln(A) - Eₐ / (RT)

where 'k' is the rate constant, 'A' is the pre-exponential factor (related to collision frequency and orientation), Eₐ is the activation energy, R is the gas constant, and T is the absolute temperature. libretexts.org By measuring the rate constant at several different temperatures, one can construct an "Arrhenius plot" of ln(k) versus 1/T. This plot yields a straight line with a slope of -Eₐ/R, allowing for the experimental determination of the activation energy. libretexts.org

Transition state theory provides a more detailed model, expressed by the Eyring equation : libretexts.org

ln(k/T) = -ΔH‡ / (RT) + ln(kₑ/h) + ΔS‡ / R

Here, ΔH‡ is the enthalpy of activation, ΔS‡ is the entropy of activation, kₑ is the Boltzmann constant, and h is Planck's constant. An "Eyring plot" of ln(k/T) versus 1/T also gives a straight line, from which ΔH‡ (from the slope) and ΔS‡ (from the intercept) can be determined. colorado.edu These activation parameters provide insight into the transition state:

ΔH‡ (Enthalpy of Activation): Represents the energy difference between the transition state and the reactants. youtube.com

ΔS‡ (Entropy of Activation): Reflects the change in order or disorder when moving from the reactants to the transition state. A negative ΔS‡ suggests a more ordered transition state (e.g., two molecules coming together), while a positive ΔS‡ indicates a more disordered transition state (e.g., a molecule breaking apart).

Table 2: Hypothetical Temperature-Dependence Data for a Reaction of this compound

| Temperature (K) | Rate Constant, k (s⁻¹) | 1/T (K⁻¹) | ln(k) | ln(k/T) |

| 300 | 1.5 x 10⁻⁴ | 0.00333 | -8.80 | -14.51 |

| 310 | 3.1 x 10⁻⁴ | 0.00323 | -8.08 | -13.82 |

| 320 | 6.2 x 10⁻⁴ | 0.00313 | -7.39 | -13.15 |

| 330 | 1.2 x 10⁻³ | 0.00303 | -6.73 | -12.52 |

Plotting this hypothetical data would allow for the calculation of the activation parameters for the reaction, providing a deeper understanding of the energy barrier and the structural organization of the transition state for reactions involving this compound. libretexts.org

Linear Free Energy Relationships (LFERs) in Reactivity Studies

Linear Free Energy Relationships (LFERs) are another cornerstone of physical organic chemistry used to quantitatively assess how changes in the structure of a reactant affect the rate or equilibrium constant of a reaction. wikipedia.org

The Hammett equation is a widely used LFER that relates the reaction rate constants of a series of reactions of substituted aromatic compounds to two parameters: a substituent constant (σ) and a reaction constant (ρ). wikipedia.orgpharmacy180.com The equation is given by:

log(kₓ/k₀) = ρσ

where kₓ is the rate constant for a substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant which depends on the nature and position of the substituent on the phenyl ring, and ρ (rho) is the reaction constant which is characteristic of the reaction itself. pharmacy180.com

For derivatives of this compound, where substituents are placed on the phenyl ring of the phenylsulfanyl group, the Hammett equation can provide significant insights into the reaction mechanism. The sign and magnitude of the reaction constant, ρ, are particularly informative.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents (which have positive σ values). This implies that there is a buildup of negative charge (or a decrease in positive charge) in the transition state relative to the ground state at the reaction center or the sulfur atom.

A negative ρ value signifies that the reaction is favored by electron-donating substituents (which have negative σ values). This suggests a buildup of positive charge (or a decrease in negative charge) in the transition state.

The magnitude of ρ reflects the sensitivity of the reaction to substituent effects. A large absolute value of ρ indicates high sensitivity and significant charge development in the transition state.

For example, let's consider the oxidation of substituted this compound derivatives to the corresponding carboxylic acids. A Hammett study could yield data like that presented in the hypothetical table below.

Table 2: Hypothetical Hammett Data for the Oxidation of Substituted (p-X-C₆H₄)SCH₂CHO

| Substituent (X) | σₚ | Relative Rate (kₓ/k₀) | log(kₓ/k₀) |

| -OCH₃ | -0.27 | 0.20 | -0.70 |

| -CH₃ | -0.17 | 0.45 | -0.35 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | 2.88 | 0.46 |

| -NO₂ | 0.78 | 45.71 | 1.66 |

This data is illustrative. A plot of log(kₓ/k₀) versus σₚ would yield a straight line with a slope equal to ρ.

In this hypothetical case, a plot of log(kₓ/k₀) versus σₚ would yield a positive slope, indicating a positive ρ value. This would suggest that the transition state of the rate-determining step involves a buildup of negative charge on the sulfur atom or the adjacent reaction center. Such an observation could support a mechanism where the sulfur atom is involved in stabilizing a negative charge, or where the rate-limiting step is sensitive to the electrophilicity of the sulfur atom. The magnitude of ρ would further quantify this sensitivity. By analyzing Hammett plots for various reactions of this compound derivatives, chemists can deduce detailed information about charge distribution in transition states and differentiate between possible mechanistic pathways. slideshare.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone of structural organic chemistry, offering unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR techniques provides a definitive structural assignment.

Proton (¹H) NMR Spectral Assignment and Interpretation of Aldehyde and Aromatic Protons

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehydic proton, the methylene (B1212753) protons adjacent to the sulfur atom, and the aromatic protons of the phenyl ring.

The aldehydic proton is expected to appear as a triplet in the downfield region of the spectrum, typically between δ 9.0 and 10.0 ppm. nih.govlibretexts.orgpressbooks.pub This significant deshielding is a direct consequence of the electron-withdrawing nature of the adjacent carbonyl group. The coupling of this proton to the neighboring methylene protons would result in a triplet, following the n+1 rule.

The protons of the methylene group (–CH₂–) attached to the sulfur atom are anticipated to resonate as a doublet. The chemical shift of these protons would be influenced by both the adjacent sulfur atom and the carbonyl group.

The aromatic protons of the phenyl ring will present as a complex multiplet pattern in the range of δ 7.2 to 7.5 ppm. The specific chemical shifts and coupling patterns of these protons are dictated by the electronic effects of the sulfide (B99878) substituent on the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern |

| Aldehydic H | 9.5 - 9.7 | Triplet (t) |

| Methylene H (α to S) | 3.6 - 3.8 | Doublet (d) |

| Aromatic H | 7.2 - 7.5 | Multiplet (m) |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon (¹³C) NMR and Heteronuclear Correlation Techniques (e.g., HSQC, HMBC)

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The carbonyl carbon of the aldehyde is the most deshielded, with a predicted chemical shift in the range of δ 190 to 205 ppm. libretexts.org The methylene carbon adjacent to the sulfur atom is expected to appear at a distinct chemical shift, influenced by the electronegativity of the sulfur atom. The aromatic carbons will exhibit signals in the typical aromatic region (δ 120-140 ppm), with the carbon directly attached to the sulfur atom (ipso-carbon) showing a characteristic chemical shift.

Heteronuclear correlation techniques are invaluable for confirming the assignments made in the ¹H and ¹³C NMR spectra. A Heteronuclear Single Quantum Coherence (HSQC) experiment would show direct correlations between protons and the carbons to which they are attached. For instance, it would link the methylene proton signals to the methylene carbon signal.

The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is instrumental in establishing long-range connectivity. Key HMBC correlations would be expected between the aldehydic proton and the methylene carbon, as well as the carbonyl carbon. Furthermore, correlations between the methylene protons and the ipso-carbon of the phenyl ring would definitively confirm the attachment of the phenylsulfanyl group to the acetaldehyde (B116499) moiety.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C (C=O) | 195 - 205 |

| Methylene C (α to S) | 45 - 55 |

| Aromatic C (ipso) | 130 - 135 |

| Aromatic C (ortho, meta, para) | 125 - 130 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

2D NMR Experiments for Comprehensive Structural Confirmation

Beyond HSQC and HMBC, other 2D NMR experiments can further solidify the structural elucidation of this compound. A Correlation Spectroscopy (COSY) experiment would reveal the coupling relationships between protons, clearly showing the correlation between the aldehydic proton and the methylene protons. While Nuclear Overhauser Effect Spectroscopy (NOESY) is typically used for determining spatial proximity, in a relatively small and flexible molecule like this, its application would be less critical for primary structure determination but could provide insights into preferred conformations. The combination of these 1D and 2D NMR experiments provides an unambiguous and comprehensive confirmation of the molecular structure of this compound. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, offering a characteristic fingerprint that is highly sensitive to the functional groups present.

Analysis of Carbonyl Stretching Frequencies (C=O) and Environmental Influences

A prominent and diagnostically significant feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For aliphatic aldehydes, this band typically appears in the region of 1740-1720 cm⁻¹. nih.govpressbooks.pub The presence of the sulfur atom in the alpha position is not expected to cause a major shift from this range, as its influence on the carbonyl group's electronic environment is less pronounced than that of conjugation with a double bond or an aromatic ring. libretexts.org Therefore, a strong, sharp peak around 1730 cm⁻¹ would be a clear indicator of the aldehyde functionality in this compound.

Identification of Sulfur-Carbon (S–C) Bond Vibrations

The identification of the sulfur-carbon (S–C) bond vibration in the IR spectrum can be more challenging due to its weaker intensity and its appearance in the fingerprint region where many other vibrations occur. The S-C stretching vibration for thiophenols and related compounds typically falls in the range of 710-670 cm⁻¹. The presence of a weak to medium absorption band in this region could be attributed to the S–C bond in this compound.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C=O (Aldehyde) | Stretch | 1740 - 1720 | Strong, Sharp |

| C-H (Aldehyde) | Stretch | 2830 - 2695 | Medium, often two bands |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium to Weak |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium to Weak |

| S-C | Stretch | 710 - 670 | Weak to Medium |

Note: These are predicted values and may vary based on the physical state of the sample (e.g., liquid film, KBr pellet).

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry, particularly when combined with chromatographic separation, serves as a powerful tool for the analysis of this compound. It provides detailed information on the compound's molecular weight and elemental composition, and allows for the identification of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Byproduct Detection

GC-MS is an essential technique for verifying the purity of this compound and for detecting any volatile byproducts that may be present from its synthesis. The separation of components is typically achieved on a capillary column, after which the mass spectrometer provides mass-to-charge ratio data for identification.

For a compound like this compound, a polar capillary column, such as one coated with polyethylene (B3416737) glycol (e.g., DB-WAX), is often suitable for resolving the aldehyde from other components. The analysis allows for the quantification of the primary compound and the identification of volatile impurities. Potential byproducts from a typical synthesis involving phenylthiol and a haloacetaldehyde could include unreacted starting materials, disulfide compounds from the oxidation of phenylthiol, or other side-reaction products.

A typical GC-MS analysis involves injecting the sample into a heated port to ensure volatilization. The gas chromatograph then separates the components based on their boiling points and interactions with the stationary phase. The mass spectrometer, operating in electron ionization (EI) mode, fragments the eluted molecules, producing a unique mass spectrum for each component. nih.gov High-resolution GC-MS can further provide accurate mass data, enabling the determination of elemental formulas for unknown impurities. nih.gov

Table 1: Illustrative GC-MS Parameters for Aldehyde Analysis

| Parameter | Setting |

|---|---|

| Column | Polar capillary column (e.g., DB-WAX, HP-5MS) nih.gov |

| Carrier Gas | Helium nih.gov |

| Injection Mode | Splitless nih.gov |

| Injector Temperature | 220-250 °C nih.gov |

| Oven Program | Initial hold at 50°C, ramp to 200-250°C nih.gov |

| MS Ionization | Electron Ionization (EI) at 70 eV nih.gov |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) nih.gov |

This table presents typical parameters for aldehyde analysis and may require optimization for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) for Non-Volatile Components

For the analysis of non-volatile or thermally unstable impurities, LC-MS and UPLC-MS are the methods of choice. These techniques are particularly useful as aldehydes can be reactive and may degrade under the high temperatures of GC. To enhance sensitivity and selectivity, derivatization is often employed. A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group to form a stable hydrazone that can be readily detected. shimadzu.comnih.govlcms.cz

UPLC systems, utilizing columns with smaller particle sizes (typically under 2 µm), offer significantly faster analysis times and higher resolution compared to traditional HPLC. waters.commdpi.com This allows for improved separation of complex mixtures and greater productivity in a laboratory setting. waters.com An LC-MS/MS method using ESI-MS/MS in multiple reaction monitoring (MRM) mode can provide highly sensitive and specific quantification of the DNPH-derivatized aldehyde. nih.govnih.gov

Table 2: Example UPLC-MS/MS Conditions for Aldehyde Derivative Analysis

| Parameter | Setting |

|---|---|

| Column | Reversed-phase (e.g., Acquity BEH C18, 1.7 µm) mdpi.com |

| Mobile Phase | Gradient of acetonitrile (B52724) and water (often with acid/buffer) lcms.czmdpi.com |

| Flow Rate | 0.2 - 0.5 mL/min lcms.czmdpi.com |

| Derivatization | 2,4-dinitrophenylhydrazine (DNPH) nih.govnih.gov |

| Ionization | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) lcms.cznih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) in MRM mode nih.gov |

This table illustrates typical conditions for the analysis of DNPH-derivatized aldehydes and serves as a starting point for method development.

Fragmentation Patterns and Isotopic Signatures for Structural Elucidation

The mass spectrum of this compound under electron ionization provides a wealth of structural information through its fragmentation pattern. Key fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl radical (M-29). libretexts.orgmiamioh.edu

For this compound (C₈H₈OS, molecular weight 152.21 g/mol ), the following fragments would be anticipated:

Molecular Ion (M⁺): A peak at m/z 152, corresponding to the intact ionized molecule, [C₆H₅SCH₂CHO]⁺.

α-Cleavage: Fission of the C-C bond adjacent to the carbonyl group, leading to the loss of the methylsulfanylphenyl group or the formyl group. A prominent fragment is often the acylium ion, [C₆H₅SCH₂CO]⁺.

Loss of CHO: A peak at m/z 123 (M-29), resulting from the loss of the formyl radical, yielding the [C₆H₅SCH₂]⁺ ion.

Phenylsulfenyl ion: A fragment at m/z 109, corresponding to [C₆H₅S]⁺.

Phenyl ion: A fragment at m/z 77, corresponding to the [C₆H₅]⁺ ion.

A crucial feature for sulfur-containing compounds is the presence of isotopic peaks. Sulfur has a naturally occurring isotope, ³⁴S, with an abundance of approximately 4.2%. This results in a characteristic M+2 peak in the mass spectrum that is about 4.2% of the intensity of the molecular ion peak, providing strong evidence for the presence of a single sulfur atom in the molecule. aiirjournal.com

Other Advanced Spectroscopic Methodologies for Comprehensive Analysis

Beyond mass spectrometry, other spectroscopic techniques provide complementary data for a full structural characterization of this compound.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals. For this compound, the spectrum is expected to show absorptions characteristic of both the phenyl ring and the aldehyde functional group.

The key electronic transitions include:

π → π* transitions: These are associated with the conjugated π-system of the benzene (B151609) ring and typically occur at shorter wavelengths with high intensity. libretexts.org

n → π* transition: This involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. This transition is characteristically weak (low molar absorptivity) and occurs at a longer wavelength compared to the π → π* transitions. scispace.comresearchgate.netlibretexts.org For simple aldehydes like acetaldehyde, this transition occurs in the near-UV region. ru.nl

Raman Spectroscopy for Vibrational Fingerprinting and Complementary Data

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to infrared (IR) spectroscopy. It relies on the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability.

For this compound, Raman spectroscopy can provide a detailed vibrational fingerprint. Key expected Raman bands include:

C=O Stretch: The carbonyl stretching vibration, typically appearing as a strong band.

C-S Stretch: The carbon-sulfur bond stretch, which provides evidence for the sulfanyl (B85325) group.

Aromatic Ring Vibrations: Characteristic bands corresponding to the C-C stretching and C-H bending modes of the phenyl group.

CH₂ Bending/Wagging: Vibrations associated with the methylene group.

Raman spectroscopy is particularly advantageous for analyzing aqueous samples, as water is a weak Raman scatterer. This makes it a valuable tool for in-situ reaction monitoring or analysis in aqueous media. The combination of Raman and IR data offers a more complete picture of the vibrational modes of the molecule. mdpi.com

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

The molecular structure of N-phenyl-2-(phenylsulfanyl)acetamide was confirmed by single-crystal X-ray diffraction. nih.goviucr.org This analysis provided the first definitive determination of its geometric parameters. nih.gov The crystal was found to be twinned by a twofold rotation around the iucr.org crystallographic direction. nih.goviucr.org

In the crystal lattice, the molecules are organized into a three-dimensional network through a series of intermolecular interactions. nih.goviucr.org Chains of molecules are formed along the iucr.org direction, linked by N—H⋯O hydrogen bonds. nih.goviucr.org These chains are further interconnected by C—H⋯π interactions, creating a stable supramolecular assembly. nih.goviucr.org

The detailed crystallographic data for N-phenyl-2-(phenylsulfanyl)acetamide are summarized in the tables below.

Crystal Data and Structure Refinement for N-phenyl-2-(phenylsulfanyl)acetamide

| Parameter | Value |

| Empirical Formula | C₁₄H₁₃NOS |

| Formula Weight | 243.31 |

| Temperature | 293 K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Dimensions | |

| a | 5.6768 (3) Å |

| b | 12.0747 (6) Å |

| c | 18.1912 (9) Å |

| α | 87.071 (4)° |

| β | 82.110 (4)° |

| γ | 81.110 (4)° |

| Volume | 1219.72 (11) ų |

| Z | 4 |

| Calculated Density | 1.325 Mg/m³ |

| Absorption Coefficient | 0.25 mm⁻¹ |

| F(000) | 512 |

| Data Collection | |

| Diffractometer | Agilent SuperNova, Dual, Cu at home/near, Atlas |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 7742 / 0 / 314 |

| Goodness-of-fit on F² | 1.03 |

| Final R indices [I>2σ(I)] | R1 = 0.058, wR2 = 0.162 |

| R indices (all data) | R1 = 0.088, wR2 = 0.177 |

| Largest diff. peak and hole | 0.23 and -0.23 e.Å⁻³ |

| Data sourced from Mohamed-Ezzat et al., 2024. |

Selected Torsion Angles for the Two Independent Molecules

| Angle | Molecule 1 (°) | Molecule 2 (°) |

| Sulfanylbenzene / Acetamide (B32628) | 85.12 (11) | 77.58 (11) |

| Sulfanylbenzene / Phenyl | 28.30 (10) | 30.60 (10) |

| C1—S1—C7—C8 | 72.1 (3) | - |

| C15—S2—C22—C23 | - | -65.13 (3) |

| Data sourced from Mohamed-Ezzat et al., 2024. nih.goviucr.org |

Conclusion

(Phenylsulfanyl)acetaldehyde is a valuable and versatile bifunctional compound in organic synthesis. Its combination of an aldehyde and a phenylsulfanyl group provides a platform for a wide array of chemical transformations, making it a key intermediate in the construction of more complex molecules, including various heterocyclic systems. Continued research into the synthesis and reactivity of this compound is expected to uncover new applications and further solidify its importance in the field of chemical research.

Computational Chemistry and Theoretical Studies of Phenylsulfanyl Acetaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (Phenylsulfanyl)acetaldehyde, methods like Density Functional Theory (DFT) are employed to model its electronic structure and predict its reactivity.

Natural Bond Orbital (NBO) Analysis of Hyperconjugative Interactions and Bonding Characteristics

The analysis involves examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy, E(2), associated with these delocalizations is calculated using second-order perturbation theory. researchgate.net For molecules containing a phenylsulfanyl group attached to a carbonyl system, several key donor-acceptor interactions are typically observed. The lone pairs on the sulfur and oxygen atoms act as significant donors.

Key interactions within the this compound structure would include:

n(S) → π(C=C): Delocalization of a sulfur lone pair into the antibonding π orbitals of the phenyl ring.

n(O) → σ(C-C): Interaction of an oxygen lone pair with the antibonding σ orbital of the adjacent carbon-carbon bond.

π(C=C) → π(C=O): Delocalization of π-electrons from the aromatic ring into the antibonding π orbital of the carbonyl group.

n(S) → σ(C-C): Interaction of a sulfur lone pair with the antibonding σ orbital of the Cα-C(phenyl) bond.

Studies on analogous compounds, such as Methyl N-({[2-(2-methoxyacetamido)-4-(phenylsulfanyl) phenyl]amino} [(methoxycarbonyl)imino]methyl)carbamate, have quantified these types of interactions, revealing significant charge delocalization and hyperconjugative stability. uantwerpen.be For example, the interaction between a chlorine lone pair (n(Cl)) and a π*(C-C) antibonding orbital in similar structures can lead to stabilization energies of around 12 kcal/mol. materialsciencejournal.org Similarly, strong intramolecular hyperconjugation is observed between oxygen lone pairs and C=O antibonding orbitals. materialsciencejournal.org These findings suggest that in this compound, a complex network of electron delocalization contributes to its electronic structure and stability.

Table 1: Representative Donor-Acceptor Interactions from NBO Analysis of Related Phenylsulfanyl Compounds

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) - Representative | Interaction Type |

| LP (O) | σ(C–N) | 36.77 | Hyperconjugation |

| LP (N) | π(C=O) | 64.74 | Hyperconjugation/Resonance |

| π(C5–C6) | π(O1–C2) | 24.04 | π-conjugation |

| LP (O) | σ(C–C) | 28.96 | Hyperconjugation |

Data is illustrative and sourced from analyses of similar functional groups in related molecules. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Predicting Electrophilicity and Nucleophilicity

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. ajchem-a.comsemanticscholar.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxibiology.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.comnih.gov

A small HOMO-LUMO gap generally signifies a molecule that is more polarizable, chemically reactive, and has low kinetic stability. semanticscholar.orgnih.gov In this compound, the presence of the sulfur atom and the phenyl ring is expected to influence the frontier orbitals significantly. Studies on related structures show that the inclusion of phenylthio groups can lower the HOMO-LUMO gap compared to their non-substituted counterparts. beilstein-journals.org For example, the calculated HOMO-LUMO gap for isobenzofuran (B1246724) is 4.05 eV, which decreases to 3.65 eV upon the addition of 1,3-diphenylthio substituents. beilstein-journals.org

Computational studies on various phenylsulfanyl and phenylsulfonyl derivatives using DFT methods like B3LYP provide insight into the expected values for this compound. uantwerpen.bederpharmachemica.comacs.org The HOMO is typically localized over the electron-rich phenylsulfanyl portion of the molecule, while the LUMO is often centered on the more electron-deficient regions, such as the carbonyl group. This distribution dictates that the molecule will likely act as a nucleophile at the sulfur/phenyl ring and as an electrophile at the carbonyl carbon.

Table 2: Calculated HOMO-LUMO Energies and Gaps for Structurally Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

| Isobenzofuran | -6.04 | -1.99 | 4.05 | Spartan '20 |

| 1,3-Diphenylthio-isobenzofuran | -5.75 | -2.10 | 3.65 | Spartan '20 |

| Benzodipyrrolidone (BDP) Derivative | -5.33 | -4.34 | 0.99 | DFT |

| N-((1-(phenylsulfonyl)...)acetamide | -6.74 | -1.58 | 5.16 | B3LYP/6-311++G(d,p) |

Data compiled from studies on analogous structures to illustrate expected values. beilstein-journals.orgderpharmachemica.comacs.org

Electrostatic Potential Surface Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, mapping the electrostatic potential onto the electron density surface. wuxiapptec.com This tool is invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting sites for chemical reactions. uantwerpen.bewuxiapptec.com

In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. wuxiapptec.com For this compound, the MEP map would be characterized by distinct regions of varying potential.

Based on the known properties of its functional groups, the MEP of this compound is predicted to show:

A highly negative region around the carbonyl oxygen atom, consistent with its lone pairs and high electronegativity. This site is a primary center for protonation and interaction with electrophiles. libretexts.org

A significantly positive region on the carbonyl carbon atom, indicating its electrophilic character and susceptibility to attack by nucleophiles. libretexts.org

A moderately negative potential distributed across the phenyl ring and the sulfur atom, arising from the π-electron system and the sulfur lone pairs, respectively.

Computational studies on related phenylsulfanyl compounds confirm this general pattern, showing negative potential localized on heteroatoms and positive potential on acidic hydrogens or electrophilic carbons. uantwerpen.bederpharmachemica.comresearchgate.net The MEP map for acetaldehyde (B116499) itself clearly shows the polarization of the C=O bond, with a positive potential on the carbonyl carbon and a negative one on the oxygen. libretexts.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insight into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations are used to explore a molecule's conformational landscape, study its flexibility, and understand its interactions with its environment, such as solvent molecules. ed.ac.uk

For a flexible molecule like this compound, several rotational degrees of freedom exist, primarily around the C(phenyl)-S, S-Cα, and Cα-C(carbonyl) bonds. MD simulations can be employed to explore the potential energy surface associated with these rotations to identify the most stable, low-energy conformers. This is crucial as the conformation can significantly impact the molecule's reactivity and spectroscopic properties. nih.gov

MD simulations can also model how this compound interacts with other molecules. For instance, a simulation of acetaldehyde interacting with phenanthrene (B1679779) has been used to study the dynamics of nanoparticle formation. researchgate.net Similarly, simulating this compound in a solvent like water or ethanol (B145695) would reveal details about solvation shells, hydrogen bonding (to the carbonyl oxygen), and the molecule's orientation at interfaces. ed.ac.uk The CHARMM or AMBER force fields are commonly used for such simulations of organic molecules. mdpi.com

Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. DFT calculations are widely used to compute vibrational frequencies and have been shown to produce results that are in good agreement with experimental data, particularly when scaling factors are applied. nih.govmdpi.com

Key predicted vibrational frequencies for this compound would include:

C=O Stretching: This is a strong, characteristic band. In related carbonyl-containing phenylsulfanyl compounds, this vibration is calculated to appear in the 1600-1750 cm⁻¹ region. uantwerpen.be The exact position is sensitive to conjugation and the electronic environment.

Aromatic C-H Stretching: These typically appear above 3000 cm⁻¹.

Aromatic C=C Skeletal Stretching: These modes are expected in the 1400-1600 cm⁻¹ range. researchgate.net

C-S Stretching: These vibrations are generally weaker and appear at lower frequencies, typically in the 600-800 cm⁻¹ range.

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for Functional Groups in this compound Based on Theoretical Studies of Analogous Compounds

| Vibrational Mode | Predicted Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3040 - 3080 | Medium-Weak |

| Aliphatic C-H Stretch | 2900 - 3000 | Medium-Weak |

| C=O Stretch | 1620 - 1740 | Strong |